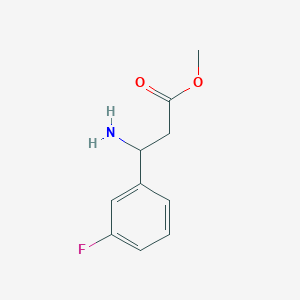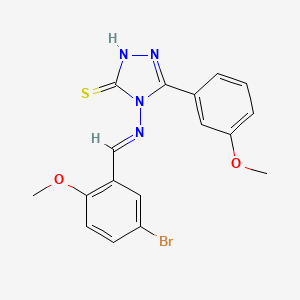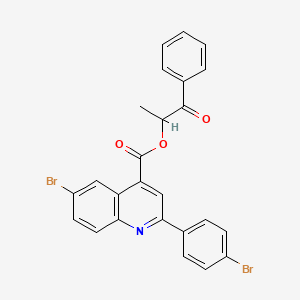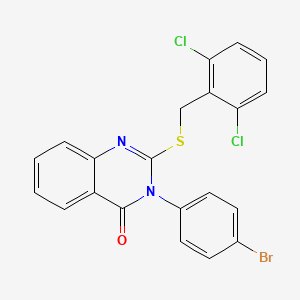
3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique substituents, may exhibit specific interactions and activities that make it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the quinazolinone core.
Attachment of the 2,6-Dichlorobenzylthio Group: This can be done through a thiolation reaction, where the 2,6-dichlorobenzylthio group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can introduce different functional groups to the compound, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Exploring its use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
- 3-(4-Fluorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
- 3-(4-Methylphenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
Uniqueness
3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is unique due to the presence of the bromophenyl and dichlorobenzylthio groups. These substituents may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Propiedades
Número CAS |
477313-80-7 |
|---|---|
Fórmula molecular |
C21H13BrCl2N2OS |
Peso molecular |
492.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13BrCl2N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
Clave InChI |
MKDXLFJJHZFGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)
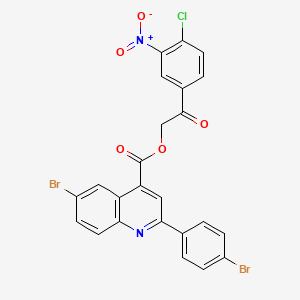

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

